molecular formula C10H8FNO3 B14893521 (R)-4-(3-Fluorobenzyl)oxazolidine-2,5-dione

(R)-4-(3-Fluorobenzyl)oxazolidine-2,5-dione

Cat. No.: B14893521
M. Wt: 209.17 g/mol
InChI Key: AQPGFQSDVCECCV-MRVPVSSYSA-N
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Description

®-4-(3-Fluorobenzyl)oxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidinediones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of the fluorobenzyl group adds unique properties to the compound, making it a subject of interest in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(3-Fluorobenzyl)oxazolidine-2,5-dione typically involves the reaction of ®-3-Fluorobenzylamine with oxazolidine-2,5-dione under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products with different functional groups.

    Substitution: The fluorobenzyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction may produce fluorinated amines.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(3-Fluorobenzyl)oxazolidine-2,5-dione is used as a building block for the synthesis of more complex molecules

Biology

The compound may be studied for its biological activity, including its interactions with enzymes and receptors. Researchers may explore its potential as a lead compound for drug development.

Medicine

In medicine, ®-4-(3-Fluorobenzyl)oxazolidine-2,5-dione may be investigated for its therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for the development of new medications.

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of various products.

Mechanism of Action

The mechanism of action of ®-4-(3-Fluorobenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • ®-4-Benzyl-oxazolidine-2,5-dione
  • ®-4-(4-Fluorobenzyl)oxazolidine-2,5-dione
  • ®-4-(3-Chlorobenzyl)oxazolidine-2,5-dione

Uniqueness

The presence of the 3-fluorobenzyl group in ®-4-(3-Fluorobenzyl)oxazolidine-2,5-dione distinguishes it from other similar compounds

Properties

Molecular Formula

C10H8FNO3

Molecular Weight

209.17 g/mol

IUPAC Name

(4R)-4-[(3-fluorophenyl)methyl]-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C10H8FNO3/c11-7-3-1-2-6(4-7)5-8-9(13)15-10(14)12-8/h1-4,8H,5H2,(H,12,14)/t8-/m1/s1

InChI Key

AQPGFQSDVCECCV-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)C[C@@H]2C(=O)OC(=O)N2

Canonical SMILES

C1=CC(=CC(=C1)F)CC2C(=O)OC(=O)N2

Origin of Product

United States

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